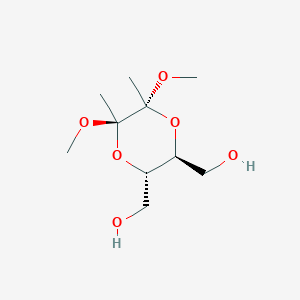

(2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane

Descripción general

Descripción

(2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane is a complex organic compound characterized by its unique stereochemistry and functional groups. This compound features two hydroxymethyl groups, two methoxy groups, and two methyl groups attached to a 1,4-dioxane ring. The specific stereochemistry of the compound is denoted by the (2R,3R,5S,6S) configuration, indicating the spatial arrangement of the substituents around the dioxane ring.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane typically involves multi-step organic reactions. One common method includes the protection of hydroxyl groups, followed by the formation of the dioxane ring through cyclization reactions. The reaction conditions often require specific catalysts and solvents to achieve the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high purity and yield. This can include the use of advanced catalytic systems and continuous flow reactors to streamline the synthesis process. The scalability of the production method is crucial for industrial applications, ensuring that the compound can be produced in large quantities with consistent quality.

Análisis De Reacciones Químicas

Types of Reactions

(2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane undergoes various chemical reactions, including:

Oxidation: The hydroxymethyl groups can be oxidized to form aldehydes or carboxylic acids.

Reduction: The compound can undergo reduction reactions to modify the functional groups.

Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. Substitution reactions may involve nucleophiles such as halides or amines under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxymethyl groups can yield aldehydes or carboxylic acids, while substitution of the methoxy groups can introduce various functional groups, leading to a diverse range of derivatives.

Aplicaciones Científicas De Investigación

(2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane has several applications in scientific research:

Chemistry: It is used as a building block for the synthesis of more complex molecules and as a chiral auxiliary in asymmetric synthesis.

Biology: The compound’s unique structure makes it a valuable tool for studying enzyme-substrate interactions and metabolic pathways.

Industry: The compound can be used in the production of specialty chemicals and materials with unique properties.

Mecanismo De Acción

The mechanism of action of (2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane involves its interaction with molecular targets through its functional groups. The hydroxymethyl and methoxy groups can form hydrogen bonds and other interactions with enzymes and receptors, influencing their activity. The specific pathways involved depend on the biological context and the target molecules.

Comparación Con Compuestos Similares

Similar Compounds

(2R,3R,5S,6S)-Tetrahydro-2H-pyran-2,3,4,5,6-pentol: This compound shares a similar dioxane ring structure but differs in the functional groups attached to the ring.

(3S,5R,6R)-5-amino-2-(aminomethyl)-6-[(1R,3S)-4,6-diamino-2-[(3R,4S)-4-[(2R,3R,5S,6S)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-3-hydroxycyclohexyl]oxyoxane-3,4-diol: This compound has a more complex structure with multiple amino and hydroxy groups, contributing to its diverse biological activities.

Uniqueness

The uniqueness of (2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane lies in its specific stereochemistry and the combination of functional groups. This makes it a versatile compound for various applications in research and industry, offering distinct advantages in terms of reactivity and interaction with biological targets.

Actividad Biológica

(2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane is a synthetic compound with the CAS number 173371-55-6. This compound belongs to the class of dioxanes and has garnered attention due to its potential biological activities. Understanding its biological effects is essential for exploring its applications in pharmaceuticals and biochemistry.

The molecular formula of this compound is C₁₀H₂₀O₆ with a molecular weight of 236.26 g/mol. The melting point is reported to be around 121°C .

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₂₀O₆ |

| Molecular Weight | 236.26 g/mol |

| Melting Point | 121°C |

| CAS Number | 173371-55-6 |

Biological Activity Overview

Research on the biological activity of this compound has been limited; however, several studies indicate its potential in various biological applications.

Antioxidant Activity

Preliminary studies suggest that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in neutralizing free radicals and preventing oxidative stress-related diseases. The presence of multiple hydroxymethyl groups in its structure may contribute to this activity by enhancing electron donation capabilities.

Enzyme Inhibition

Research indicates that compounds with similar dioxane structures can inhibit various enzymes involved in metabolic pathways. For instance:

- Cyclooxygenase (COX) Inhibition : Some dioxanes have shown potential in inhibiting COX enzymes which are critical in inflammatory processes.

- Phosphodiesterase Inhibition : This inhibition can lead to increased levels of cyclic AMP and cyclic GMP within cells, potentially affecting numerous signaling pathways.

Study on Antioxidant Properties

A study published in the Journal of Organic Chemistry investigated the antioxidant properties of dioxane derivatives. It was found that certain structural modifications could enhance their radical scavenging abilities significantly . While this study did not focus exclusively on this compound itself, it provides a framework for understanding how similar compounds might behave biologically.

Enzyme Interaction Studies

Another investigation focused on enzyme interactions with dioxane derivatives. The research highlighted that structural features such as hydroxymethyl groups could enhance binding affinity to target enzymes like COX and phosphodiesterases . This suggests a promising avenue for further exploration into the specific interactions of this compound with biological macromolecules.

Propiedades

IUPAC Name |

[(2S,3S,5R,6R)-3-(hydroxymethyl)-5,6-dimethoxy-5,6-dimethyl-1,4-dioxan-2-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20O6/c1-9(13-3)10(2,14-4)16-8(6-12)7(5-11)15-9/h7-8,11-12H,5-6H2,1-4H3/t7-,8-,9+,10+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RAIJJZVROJTPEU-AXTSPUMRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(OC(C(O1)CO)CO)(C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1([C@](O[C@H]([C@@H](O1)CO)CO)(C)OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90441786 | |

| Record name | (2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

173371-55-6 | |

| Record name | (2R,3R,5S,6S)-5,6-Bis(hydroxymethyl)-2,3-dimethoxy-2,3-dimethyl-1,4-dioxane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90441786 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.